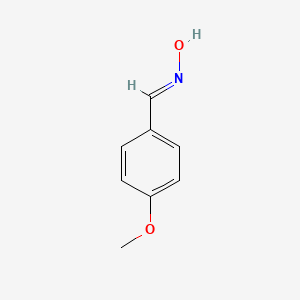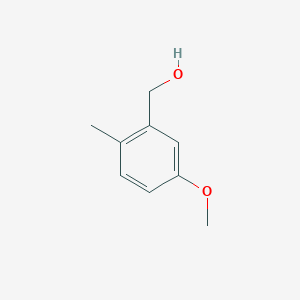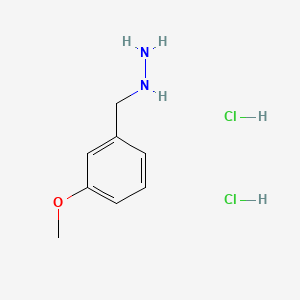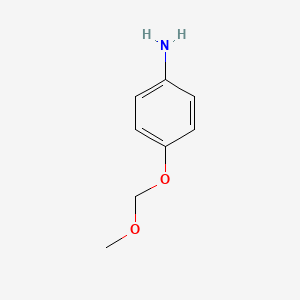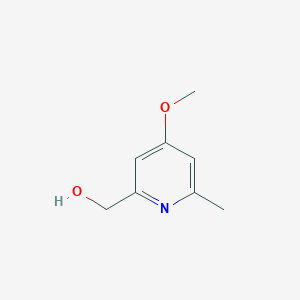
2-Methylbutyroylcarnitine
Overview
Description
2-Methylbutyroylcarnitine is a member of the acylcarnitine class of compounds, which are organic molecules containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond . This compound is a C5-acylcarnitine with 2-methylbutyryl as the acyl substituent . It is practically insoluble in water and is a weakly acidic compound based on its pKa . This compound can be found in urine and is primarily located in the cell membrane .
Mechanism of Action
Target of Action
2-Methylbutyroylcarnitine is an acylcarnitine, more specifically, it is a 2-methylbutanoic acid ester of carnitine . Acylcarnitines play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . Therefore, the primary targets of this compound are the carnitine transporters located in the mitochondrial membrane.
Mode of Action
As an acylcarnitine, this compound interacts with its targets, the carnitine transporters, by binding to them and facilitating the transport of the attached acyl group (2-methylbutanoic acid) into the mitochondria . This results in the subsequent release of the acyl group for beta-oxidation, a process that generates energy for the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid beta-oxidation pathway. In this pathway, long-chain fatty acids are broken down into acetyl-CoA units, which then enter the citric acid cycle for further oxidation and energy production .
Pharmacokinetics
As a hydrophobic molecule, it is expected to have low water solubility
Result of Action
The action of this compound results in the transport of the 2-methylbutanoic acid into the mitochondria for beta-oxidation . This process generates acetyl-CoA units, which are then used in the citric acid cycle to produce ATP, the primary energy currency of the cell .
Biochemical Analysis
Biochemical Properties
2-Methylbutyroylcarnitine facilitates the entry of long-chain fatty acids into mitochondria via the carnitine shuttle, where they are metabolized via β-oxidation . It interacts with various enzymes, proteins, and other biomolecules, playing a pivotal role in facilitating the movement of acetyl-CoA into the matrices of mitochondria during the oxidation of fatty acids .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to be elevated in the plasma of patients with acute coronary syndrome, ischemic stroke, and COVID-19, and is associated with an increased risk of thrombosis . It can enhance platelet reactivity, promoting thrombus formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to activate the p38/cPLA2 pathway, promoting the production of TXA2, thereby enhancing platelet reactivity . It can also bind directly to cell receptors as a signaling molecule, transmitting intracellular signals and thereby exerting a regulatory effect on cell function .
Metabolic Pathways
This compound is involved in the ketone body carboxylation pathway It interacts with various enzymes and cofactors in this pathway
Subcellular Localization
Within the cell, this compound is primarily located in the membrane
Preparation Methods
The synthesis of 2-Methylbutyroylcarnitine typically involves the esterification of 2-methylbutanoic acid with carnitine . This reaction can be carried out under acidic or basic conditions, with the use of catalysts to enhance the reaction rate. Industrial production methods often employ liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the precise detection and quantification of the compound .
Chemical Reactions Analysis
2-Methylbutyroylcarnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylbutyroylcarnitine has several scientific research applications, including:
Comparison with Similar Compounds
2-Methylbutyroylcarnitine can be compared with other acylcarnitines such as:
- Succinylcarnitine
- Hydroxybutyrylcarnitine
- Acetyl-DL-carnitine
- Glutarylcarnitine
- Propionyl-L-carnitine
- Adipoyl-L-carnitine
- Methylglutaryl-L-carnitine
- Isobutyryl-L-carnitine
- Butanoylcarnitine
- Tiglylcarnitine
What sets this compound apart is its specific structure and role in diagnosing branched-chain organic acidurias .
Properties
CAS No. |
256928-75-3 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |
InChI Key |
IHCPDBBYTYJYIL-QVDQXJPCSA-N |
SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Isomeric SMILES |
CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Key on ui other cas no. |
31023-25-3 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methylbutyroylcarnitine relate to metabolic diseases like nonalcoholic fatty liver disease (NAFLD)?
A: this compound has emerged as a potential player in metabolic health, specifically concerning NAFLD. One study using aged laying hens as a model for NAFLD found that taurine supplementation led to increased levels of several metabolites, including this compound []. This increase correlated with a reduction in fat deposition and liver damage, suggesting a protective role for this compound against NAFLD []. The study further suggests that taurine's beneficial effects might be mediated through the modulation of various metabolic pathways, including carnitine metabolism, to which this compound belongs [].
Q2: What role does this compound play in high-fat diet-induced metabolic disturbances?
A: Research suggests that this compound might play a role in mitigating high-fat diet (HFD)-induced metabolic disturbances. A study investigating the effects of red wine high-molecular-weight polymeric polyphenolic complexes (HPPCs) on HFD-induced metabolic dysregulation in mice found that HPPCs supplementation led to an increase in this compound levels in serum []. This increase was associated with improvements in HFD-induced obesity, insulin resistance, and lipid and glucose metabolic dysregulation []. While further research is needed to confirm these findings, this study suggests a potential role for this compound in ameliorating the adverse metabolic effects of HFDs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


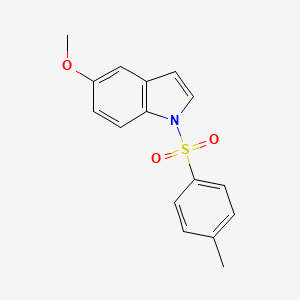
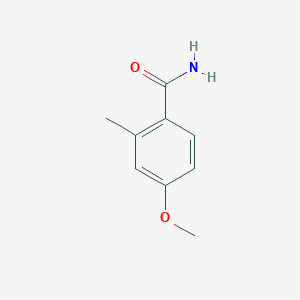
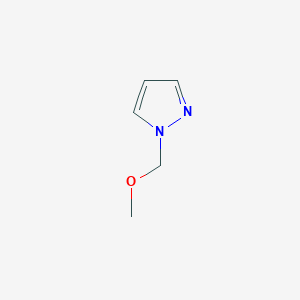
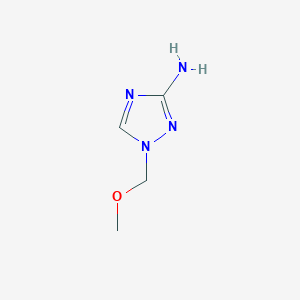
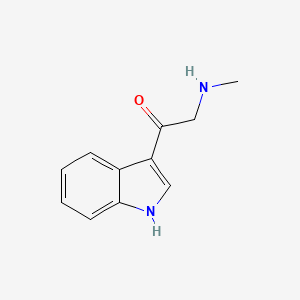

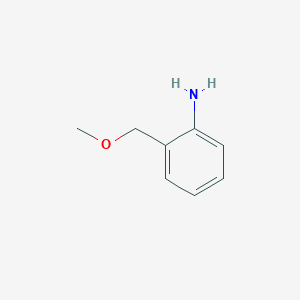
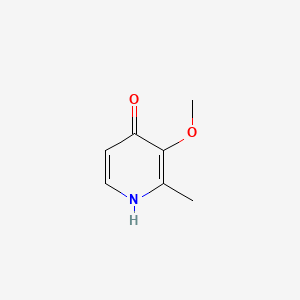
![2-Methylthiazolo[5,4-b]pyridine](/img/structure/B3022789.png)
